molecular formula C21H20N2O3 B12045300 N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12045300
M. Wt: 348.4 g/mol
InChI Key: DPARLHKMNYAHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes an allyl group, a dimethylphenyl group, and a quinolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the allyl and dimethylphenyl groups. Common reagents used in these reactions include allyl bromide, dimethylphenylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The allyl and dimethylphenyl groups can undergo substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

Scientific Research Applications

1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE include other quinoline derivatives and carboxamides with different substituents. Examples include:

  • N-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
  • N-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE

Uniqueness

The uniqueness of 1-ALLYL-N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-4-12-23-17-11-6-5-9-15(17)19(24)18(21(23)26)20(25)22-16-10-7-8-13(2)14(16)3/h4-11,24H,1,12H2,2-3H3,(H,22,25)

InChI Key

DPARLHKMNYAHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)C

Origin of Product

United States

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